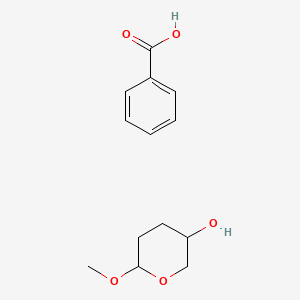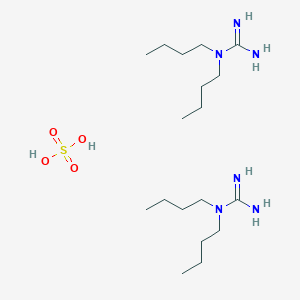
Sulfuric acid--N,N-dibutylguanidine (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–N,N-dibutylguanidine (1/2) is a chemical compound that combines sulfuric acid with N,N-dibutylguanidine in a 1:2 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutylguanidine typically involves the reaction of dibutylamine with a guanidylating agent such as S-methylisothiourea. The resulting N,N-dibutylguanidine can then be combined with sulfuric acid to form the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of sulfuric acid–N,N-dibutylguanidine (1/2) may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–N,N-dibutylguanidine (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may involve the conversion of the guanidine moiety to amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Sulfuric acid–N,N-dibutylguanidine (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an antagonist for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of sulfuric acid–N,N-dibutylguanidine (1/2) involves its interaction with molecular targets such as DNA and enzymes. The guanidine moiety can form hydrogen bonds with DNA, leading to its binding in the minor groove. Additionally, the compound can inhibit kinase activity by interacting with the enzyme’s active site, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibutylguanidine: A precursor to the compound, known for its use in organic synthesis.
Sulfonic acid derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity.
Thiourea derivatives: Used as guanidylating agents in the synthesis of guanidines.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
873773-45-6 |
|---|---|
Fórmula molecular |
C18H44N6O4S |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
1,1-dibutylguanidine;sulfuric acid |
InChI |
InChI=1S/2C9H21N3.H2O4S/c2*1-3-5-7-12(9(10)11)8-6-4-2;1-5(2,3)4/h2*3-8H2,1-2H3,(H3,10,11);(H2,1,2,3,4) |
Clave InChI |
OZWUPLRJDCEGCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=N)N.CCCCN(CCCC)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
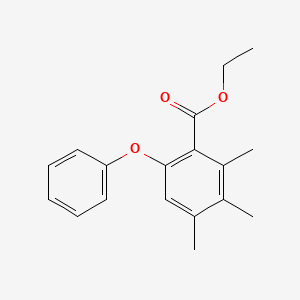
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
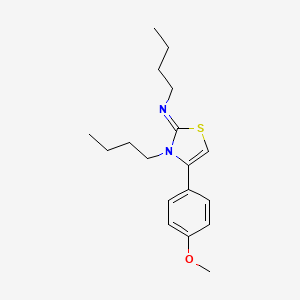
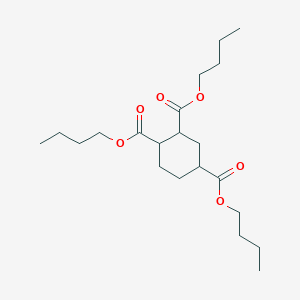
![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)


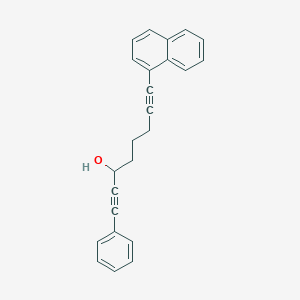
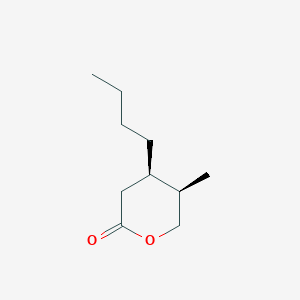
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
